4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)butanamide
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Overview
Description
4-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)butanamide is a complex organic compound with a unique structure. This compound is characterized by its isoindoloquinazolinone core, which is a fused ring system combining isoindole and quinazolinone moieties. The presence of methoxy groups and a butanamide side chain further adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)butanamide typically involves multiple steps:
Formation of the Isoindoloquinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Introduction of Methoxy Groups: Methoxylation is usually achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Butanamide Side Chain: This step involves the reaction of the intermediate with 3-methylbutylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy groups and the butanamide side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethoxy-5,6-dihydro[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydroxide
- 1,3,11-Trihydroxy-2,9-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium
Uniqueness
4-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)butanamide is unique due to its specific combination of functional groups and the isoindoloquinazolinone core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C26H31N3O5 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-methylbutyl)butanamide |
InChI |
InChI=1S/C26H31N3O5/c1-16(2)13-14-27-21(30)10-7-15-28-24-18-11-12-20(33-3)23(34-4)22(18)26(32)29(24)19-9-6-5-8-17(19)25(28)31/h5-6,8-9,11-12,16,24H,7,10,13-15H2,1-4H3,(H,27,30) |
InChI Key |
RBMOLXMOKRPNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCCN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
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